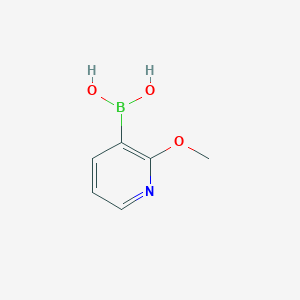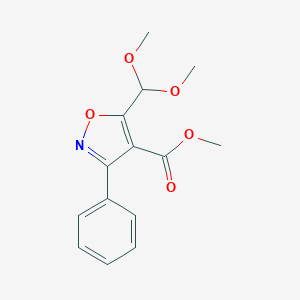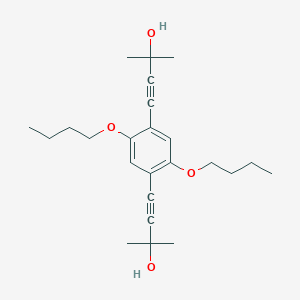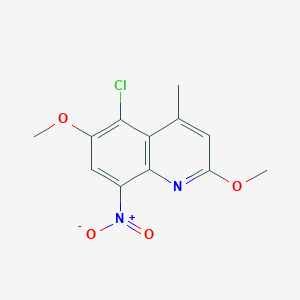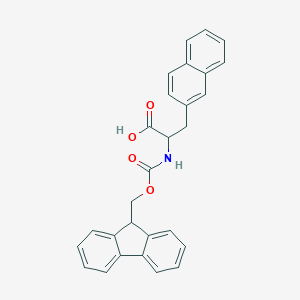
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid represents a compound of interest in various chemical synthesis and material science studies. This chemical entity is notable for its structural complexity and potential utility in creating novel materials and chemical intermediates.
Synthesis Analysis
The synthesis of fluorenyl derivatives, such as the compound , often involves complex organic synthesis techniques, including chemo-selective reactions and enantiomerical kinetics analysis. For instance, 9-Aryl-fluorenes can be synthesized from triarylcarbinols with specific orientation dictated by substituents, showcasing the intricate balance between electronic effects and conjugation in determining product selectivity (Teng et al., 2013). Another synthesis pathway involves starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), highlighting the diverse synthetic routes available for such complex molecules (Le & Goodnow, 2004).
Molecular Structure Analysis
The molecular structure of fluorenyl derivatives is often characterized by X-ray crystallography, revealing intricate details about their conformation and chirality. For example, benz[c]indeno[2,1-a]fluorene compounds have shown significant singlet biradical character, indicating the presence of unpaired electrons that can significantly affect the molecule's chemical behavior (Miyoshi et al., 2014).
Chemical Reactions and Properties
Fluorenyl compounds participate in a variety of chemical reactions, influenced by their unique molecular structures. Their reactivity can be tailored by manipulating the substituents, enabling the formation of products with desired properties. For instance, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a versatile protecting group for hydroxy functionalities, demonstrating the compound's utility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Therefore, it may interact with glycine receptors or other proteins involved in glycine metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394049 |
Source


|
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid | |
CAS RN |
186320-03-6 |
Source


|
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)
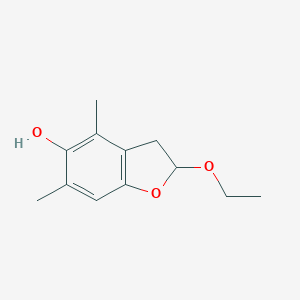

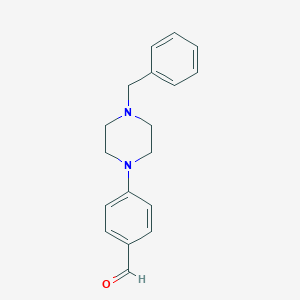
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)

